4-Hydroxy-8-methylquinoline-3-carboxylic acid
Overview
Description
4-Hydroxy-8-methylquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H9NO3. It is part of the quinoline family, which is known for its diverse applications in various fields such as medicinal chemistry, industrial chemistry, and synthetic organic chemistry . This compound is characterized by a quinoline core structure with a hydroxyl group at the 4-position, a methyl group at the 8-position, and a carboxylic acid group at the 3-position.
Preparation Methods
The synthesis of 4-Hydroxy-8-methylquinoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Ullmann-type coupling reaction, where nucleophilic substitution of a halogenated precursor with a suitable nucleophile occurs . Another approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
4-Hydroxy-8-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the 4- and 8-positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and halides . Major products formed from these reactions include quinoline derivatives with varied functional groups, enhancing their applicability in different fields .
Scientific Research Applications
4-Hydroxy-8-methylquinoline-3-carboxylic acid has a wide range of scientific research applications:
Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-8-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in binding to enzymes and receptors, modulating their activity . The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways, and it can induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
4-Hydroxy-8-methylquinoline-3-carboxylic acid can be compared with other quinoline derivatives such as:
- 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid
- 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid
- 6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical reactivity and biological activity . The unique combination of hydroxyl, methyl, and carboxylic acid groups in this compound contributes to its distinct properties and applications .
Properties
IUPAC Name |
8-methyl-4-oxo-1H-quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-3-2-4-7-9(6)12-5-8(10(7)13)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIRBIMPTSELQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70972785 | |
Record name | 8-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70972785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57278-42-9 | |
Record name | NSC199379 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=199379 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70972785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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